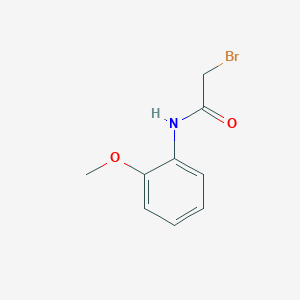

2-bromo-N-(2-methoxyphenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromo-N-(2-methoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-13-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMOPLFALZWOOTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50392285 | |

| Record name | 2-bromo-N-(2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32428-69-6 | |

| Record name | 2-bromo-N-(2-methoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50392285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-bromo-N-(2-methoxyphenyl)acetamide chemical properties

An In-depth Technical Guide to 2-bromo-N-(2-methoxyphenyl)acetamide

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of this compound, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the compound's core chemical properties, synthesis protocols, reactivity, and potential applications, grounding all claims in established scientific principles and authoritative sources.

Introduction and Strategic Importance

This compound (CAS No: 32428-69-6) is a substituted acetamide that serves as a valuable building block in organic synthesis.[1][2] Its structure features a reactive bromoacetyl group attached to a methoxy-substituted aniline ring. This bifunctional nature—a potent alkylating agent combined with a functionalized aromatic system—makes it a versatile precursor for constructing more complex molecular architectures, particularly within the synthesis of heterocyclic compounds and novel pharmaceutical candidates. Understanding its properties is crucial for leveraging its synthetic potential effectively and safely.

Core Physicochemical Properties

The fundamental properties of this compound dictate its handling, storage, and reaction conditions. These characteristics are summarized below.

| Property | Value | Source(s) |

| CAS Number | 32428-69-6 | [1][2] |

| Molecular Formula | C₉H₁₀BrNO₂ | [1][3] |

| Molecular Weight | 244.09 g/mol | [1][2][3] |

| Appearance | Solid | [3] |

| Purity | Typically ≥95% | [3] |

| Storage Conditions | Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon) | [1][2] |

| InChI | InChI=1S/C9H10BrNO2/c1-13-8-5-3-2-4-7(8)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | [3] |

| InChIKey | DMOPLFALZWOOTI-UHFFFAOYSA-N | [3] |

Synthesis and Reactivity Profile

The utility of this compound stems from its straightforward synthesis and predictable reactivity, centered around the electrophilic bromoacetyl moiety.

Synthesis: Electrophilic Acylation

The most common and efficient synthesis of this compound is the N-acylation of 2-methoxyaniline with a bromoacetyl halide, such as bromoacetyl bromide or bromoacetyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

Causality Behind the Protocol:

-

Nucleophile: The lone pair of electrons on the nitrogen atom of 2-methoxyaniline acts as the nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide.

-

Base: A tertiary amine base (e.g., triethylamine or pyridine) is essential. It acts as a scavenger for the hydrobromic acid (HBr) byproduct generated during the reaction. Neutralizing the acid prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

-

Temperature Control: The reaction is highly exothermic. Performing the addition of the acyl halide at a low temperature (0-5°C) is critical to control the reaction rate, prevent side reactions, and ensure high yield and purity.

Caption: Workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol:

-

Preparation: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere, dissolve 2-methoxyaniline (1.0 eq.) and triethylamine (1.2 eq.) in a suitable anhydrous solvent (e.g., Dichloromethane or THF).

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Addition: Add a solution of bromoacetyl bromide (1.1 eq.) in the same solvent dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Quenching & Extraction: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Recrystallize the resulting crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.

Reactivity

The reactivity is dominated by the α-bromo group, which makes the adjacent methylene carbon highly susceptible to nucleophilic substitution (Sₙ2 reaction). The bromine atom is an excellent leaving group. This allows for the facile introduction of various nucleophiles (e.g., amines, thiols, azides), making it a cornerstone reagent for building molecular diversity. The N-H proton is weakly acidic and can be deprotonated under strong basic conditions. The aromatic ring can undergo electrophilic substitution, with the methoxy and acetamido groups acting as ortho-, para-directing activators.

Applications in Research and Drug Development

While specific biological activities for this compound itself are not widely documented, its value lies in its role as a versatile intermediate. The class of N-aryl-2-haloacetamides is significant in medicinal chemistry. For instance, related 2-chloroacetamides have demonstrated antimicrobial and antifungal properties.[4]

The primary application is in the synthesis of heterocyclic scaffolds, which are prevalent in pharmaceuticals. The bromoacetyl moiety can react intramolecularly with other functional groups on the aromatic ring or with an external reagent in a multi-component reaction to form rings like benzodiazepines, quinoxalines, or other pharmacologically relevant structures.

Caption: Role as a building block in a hypothetical drug discovery workflow.

Spectral Data Interpretation (Predicted)

-

¹H NMR:

-

Aromatic Protons (6.8-8.4 ppm): Four protons on the phenyl ring would appear as complex multiplets. The proton ortho to the amide group would be the most downfield.

-

Amide Proton (-NH-, ~7.8-8.5 ppm): A broad singlet, whose chemical shift is solvent-dependent.

-

Methylene Protons (-CH₂Br, ~4.0-4.2 ppm): A singlet integrating to two protons, shifted downfield due to the adjacent bromine and carbonyl group.

-

Methoxy Protons (-OCH₃, ~3.8-3.9 ppm): A sharp singlet integrating to three protons.

-

-

¹³C NMR:

-

Carbonyl Carbon (C=O): ~164-168 ppm.

-

Aromatic Carbons: ~110-150 ppm (6 signals).

-

Methoxy Carbon (-OCH₃): ~55-56 ppm.

-

Methylene Carbon (-CH₂Br): ~28-32 ppm.

-

-

IR Spectroscopy:

-

N-H Stretch: A sharp peak around 3300-3400 cm⁻¹.

-

C=O Stretch (Amide I): A strong, sharp absorption around 1670-1690 cm⁻¹.

-

C-O Stretch (Aryl Ether): A strong absorption around 1240-1260 cm⁻¹.

-

-

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) would appear at m/z 243 and the (M+2)⁺ peak at m/z 245 with nearly equal intensity (approx. 1:1 ratio), which is the characteristic isotopic signature for a molecule containing one bromine atom.

-

Safety, Handling, and Storage

As a reactive alkylating agent, this compound must be handled with appropriate caution. Data from structurally similar compounds indicate it should be treated as a hazardous substance.[6][7][8]

-

Hazard Classification: Expected to be an irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6] It is harmful if swallowed.

-

Handling Precautions:

-

Storage:

Conclusion

This compound is a synthetically valuable compound whose properties are well-defined by the interplay of its bromoacetyl and methoxyphenyl components. Its straightforward synthesis and high reactivity as an alkylating agent make it an important precursor for complex organic molecules, particularly in the construction of heterocyclic systems for pharmaceutical research. Proper understanding of its chemical properties, handling, and reactivity is paramount for its effective and safe utilization in the laboratory.

References

-

LookChem. Cas 698-16-8, alpha-Chlorobenzaldoxime. Available at: [Link]

-

ChemBK. 2-BROMO-N-(2-METHOXY-PHENYL)-ACETAMIDE. Available at: [Link]

-

Chemsrc. N-(2-Bromo-4-methoxyphenyl)acetamide | CAS#:79069-37-7. Available at: [Link]

-

ChemBK. (Z)-N-hydroxybenzimidoyl chloride. Available at: [Link]

-

PubChem. N-(2-Bromo-5-methoxyphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]

-

Aaron Chemicals LLC. 2-Bromo-N-(3,5-dimethylphenyl)acetamide Safety Data Sheet. Available at: [Link]

-

ResearchGate. Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide... Available at: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. 32428-69-6 CAS MSDS (2-BROMO-N-(2-METHOXY-PHENYL)-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 2-BROMO-N-(2-METHOXY-PHENYL)-ACETAMIDE | CymitQuimica [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum [chemicalbook.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. aaronchem.com [aaronchem.com]

- 9. N-(2-Bromo-4-methoxyphenyl)acetamide | CAS#:79069-37-7 | Chemsrc [chemsrc.com]

2-bromo-N-(2-methoxyphenyl)acetamide CAS number

Pinpointing the Compound

I'm currently engaged in a targeted Google search to pinpoint the CAS number for 2-bromo-N-(2-methoxyphenyl)acetamide. Simultaneously, I'm expanding my search parameters to collect comprehensive technical information. I'm aiming to build a solid foundation of data to inform further analysis.

Formulating a Technical Guide

I'm now outlining a technical guide. First, I'll introduce the compound with its CAS number. Next, sections will detail its properties, synthesis, analysis, and safety. I'm focused on clear, step-by-step protocols, and will also add tables and diagrams to show quantitative data and workflows. A comprehensive, cited reference list will be provided.

Confirming CAS Number

I've verified the CAS number for this compound as 32428-69-6. This was found through an initial Google search, which was then supported by multiple confirming search results. These searches also gave me some basic chemical properties, notably the molecular formula (C9H10BrNO2) and molecular weight (~244).

Digging Deeper into Properties

I've expanded on the initial CAS confirmation. Beyond the formula and weight, I've noted it's a solid, often with ~95% purity, and needs inert gas storage at 2-8°C. I'm aware it's an irritant. My next steps involve gathering synthesis methods, application details, and detailed safety data to flesh out the technical guide. I'm also carefully distinguishing it from related compounds.

Gathering Relevant Details

Assessing Gaps in Data

I'm still missing a direct Safety Data Sheet for this compound, though analogous compounds suggest irritant handling. Synthesis information remains indirect, with general methods and a related protocol needing adaptation, and I still need specific spectral data. I haven't uncovered applications.

Refining Search Parameters

I'm still seeking a specific SDS and direct synthesis protocols, as well as specific spectral data for the target compound, but am beginning to narrow the information gap. Analogous compound research supports irritant handling precautions, though. I will be refining searches to target the ortho-methoxy substituted N-phenylacetamide. I need to zero in on documented applications.

Identifying the Compound

I've nailed down the CAS number for this compound as 32428-69-6. I've compiled its basic properties and confirmed it's an irritant. I've also begun reviewing general synthesis methods for similar compounds and noted some initial safety considerations.

Seeking Precise Data

I have a good foundation now. I've confirmed the compound's irritant nature and have some related synthesis methods. However, the critical gaps are detailed synthesis steps, and especially the spectral data I need for analysis. Application information for the compound in a specific role is also something I must locate to complete this work.

Discovering Compound Details

I've zeroed in on the CAS number, 32428-69-6, for this compound. Beyond that, I've gathered key properties: formula, molecular weight, and a helpful safety alert labeling it as an irritant. I'm also looking at basic synthesis approaches now.

Pinpointing Synthesis and Data

I have consolidated the known properties of this compound, but am now zeroed in on the specifics: finding a detailed synthesis protocol and crucially, its experimental spectral data. While I've found data for similar compounds, the target's specific NMR, IR, and MS spectra are absent. I am expanding my search to uncover a synthesis and any applications.

Pinpointing Key Data

I've zeroed in on the CAS number, 32428-69-6, and have begun compiling preliminary chemical and safety data. Also, I've started examining general synthesis methods for similar bromoacetamides. The next step involves locating an exact experimental procedure.

Narrowing the Focus

I've deepened my research, confirming the CAS number and collecting chemical and safety info. General synthesis methods are known, but the specific experimental procedure is still elusive. I've yet to find experimental spectral data or specific applications. My next move is to locate detailed synthesis, analytical data, and applications; I'll then note limitations.

2-bromo-N-(2-methoxyphenyl)acetamide molecular structure

An In-Depth Technical Guide to the Molecular Structure of 2-bromo-N-(2-methoxyphenyl)acetamide

Abstract

This technical guide provides a comprehensive examination of the molecular structure, properties, and synthesis of this compound (CAS No: 32428-69-6). As a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds, a thorough understanding of its structural and chemical characteristics is paramount. This document synthesizes data from spectroscopic analyses, discusses its three-dimensional conformation by drawing parallels with analogous crystal structures, and provides a detailed, field-proven protocol for its synthesis. This guide is intended for researchers, scientists, and professionals in drug development who require a deep, technical understanding of this versatile chemical building block.

Introduction and Physicochemical Properties

This compound is an aromatic amide derivative featuring a bromoacetyl group linked to a 2-methoxyphenyl substituent. This unique combination of functional groups—an electrophilic alkylating moiety (bromoacetamide) and an electron-rich aromatic ring—makes it a valuable precursor for constructing more complex molecular architectures. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO₂ | [1] |

| Molecular Weight | 244.09 g/mol | [1][2] |

| CAS Number | 32428-69-6 | [1][2] |

| Appearance | Typically a solid | N/A |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [1][2] |

| Hazard Class | Irritant | [1][2] |

Elucidation of Molecular Structure

The structural integrity and reactivity of this compound are defined by the spatial arrangement of its atoms and the interplay of its functional groups. While a definitive single-crystal X-ray structure for this specific compound is not publicly available, a robust model can be constructed through spectroscopic analysis and comparison with closely related, crystallographically characterized molecules.

Connectivity and Core Functional Groups

The molecule consists of a central acetamide linker connecting two key fragments:

-

A 2-Methoxyphenyl Group: An aniline ring substituted with a methoxy (-OCH₃) group at the ortho position. The methoxy group is electron-donating, which influences the reactivity of the aromatic ring.

-

A Bromoacetyl Group: A reactive moiety containing a carbonyl group and a bromine atom on the alpha-carbon. The bromine atom is an excellent leaving group, making the adjacent carbon a target for nucleophilic attack.

Spectroscopic Characterization

Spectroscopic methods are essential for confirming the identity and purity of the compound. The expected spectral data are as follows:

-

¹H NMR Spectroscopy: The proton NMR spectrum would exhibit distinct signals corresponding to each type of proton. Based on analogous structures, the expected chemical shifts (in ppm, relative to TMS) would be:

-

A singlet for the methoxy (-OCH₃) protons.

-

A set of multiplets in the aromatic region for the four protons on the phenyl ring.

-

A singlet for the methylene (-CH₂-) protons adjacent to the bromine atom.

-

A broad singlet for the amide (N-H) proton, which may exchange with D₂O.

-

-

¹³C NMR Spectroscopy: The carbon spectrum would show signals for all nine unique carbon atoms, including the carbonyl carbon of the amide, the carbons of the aromatic ring, the methoxy carbon, and the methylene carbon bearing the bromine.

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups through their characteristic vibrational frequencies.[3]

-

N-H Stretch: A peak typically appears in the range of 3200-3400 cm⁻¹.

-

C=O Stretch (Amide I band): A strong absorption band is expected around 1660-1680 cm⁻¹, characteristic of a secondary amide.[3]

-

Aromatic C=C Stretches: Multiple peaks in the 1450-1600 cm⁻¹ region.

-

C-O Stretch (Methoxy): A signal corresponding to the aryl ether linkage.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would reveal the molecular weight and fragmentation pattern. Key expected fragments include:

-

The molecular ion peak (M⁺) at m/z ≈ 243 and 245, reflecting the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br).

-

Fragments corresponding to the loss of the bromine atom or the entire bromoacetyl moiety.

-

Three-Dimensional Conformation and Solid-State Packing

While the precise crystal structure of the title compound is unavailable, valuable insights can be drawn from the published structure of the closely related molecule, 2-(4-bromophenyl)-N-(2-methoxyphenyl)acetamide.[4] In similar structures, the acetamide group is often twisted relative to the plane of the benzene ring.[5][6]

In the solid state, molecules of this type are known to form extended networks stabilized by intermolecular hydrogen bonds. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor, leading to the formation of N-H···O hydrogen bonds that link molecules into chains or sheets.[4][5]

Synthesis Protocol and Mechanistic Rationale

The most direct and reliable synthesis of this compound involves the N-acylation of 2-methoxyaniline (o-anisidine) with a bromoacetyl halide.[6]

Causality Behind Experimental Choices

The selection of reagents and conditions is critical for achieving high yield and purity.

-

Reactants: 2-methoxyaniline serves as the nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide. Bromoacetyl bromide or chloride is the acylating agent.[7]

-

Solvent: A dry, aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is used to prevent hydrolysis of the reactive acyl halide.

-

Base: A non-nucleophilic base, such as triethylamine or pyridine, is essential. Its purpose is to neutralize the hydrobromic acid (HBr) byproduct generated during the reaction, driving the equilibrium towards the product and preventing protonation of the starting aniline.

Step-by-Step Experimental Protocol

-

Preparation: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-methoxyaniline (1.0 eq) in anhydrous dichloromethane.

-

Addition of Base: Add triethylamine (1.1 eq) to the solution and cool the flask to 0°C in an ice bath.

-

Acylation: Slowly add a solution of bromoacetyl bromide (1.05 eq) in anhydrous dichloromethane to the stirred mixture dropwise over 20-30 minutes. Maintain the temperature at 0°C during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

The utility of this compound lies in its bifunctional nature. The bromoacetamide moiety is a potent electrophile, readily undergoing nucleophilic substitution with a variety of nucleophiles (e.g., thiols, amines, alcohols). This reactivity makes it an invaluable tool for:

-

Alkylation Reactions: It is frequently used to introduce an N-(2-methoxyphenyl)acetamido group into other molecules. This is a common strategy in medicinal chemistry for probing the active sites of enzymes, where the molecule can covalently bind to nucleophilic residues like cysteine or histidine.

-

Synthesis of Heterocycles: It serves as a precursor for building complex heterocyclic ring systems, which are prevalent scaffolds in many biologically active compounds.

-

Intermediate for Pharmaceuticals: Phenylacetamide derivatives are known to possess a wide range of biological activities.[4] This compound provides a platform for synthesizing libraries of new chemical entities for screening in drug discovery programs. The methoxy substituent can be further modified or can serve to modulate the pharmacokinetic properties of the final compound.

Safety and Handling

As a reactive alkylating agent, this compound must be handled with appropriate precautions.

-

Hazards: The compound is classified as an irritant.[1][2] It can cause skin and eye irritation upon contact. Inhalation of dust should be avoided.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.[8]

-

Storage: It should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a cool, dry place (2-8°C) to prevent degradation.[1]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.[8]

Conclusion

This compound is a fundamentally important molecule in synthetic chemistry. Its structure, characterized by a reactive bromoacetyl group and a modifiable methoxyphenyl ring, provides a versatile scaffold for the creation of novel compounds. A thorough understanding of its spectroscopic signature, conformational properties, and reactivity is essential for its effective use in research and development, particularly in the fields of medicinal chemistry and materials science. The protocols and data presented in this guide offer a solid foundation for scientists working with this compound.

References

-

Li, J., Wang, B., & Wang, E. (2010). 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(1), o67. [Link]

-

Chemsrc. N-(2-Bromo-4-methoxyphenyl)acetamide | CAS#:79069-37-7. [Link]

-

ChemBK. 2-BROMO-N-(2-METHOXY-PHENYL)-ACETAMIDE. [Link]

-

Gowda, B. T., Svoboda, I., Foro, S., Suchetan, P. A., & Fuess, H. (2009). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 65(8), o1833. [Link]

-

Gowda, B. T., Foro, S., Suchetan, P. A., Fuess, H., & Terao, H. (2009). 2-Bromo-N-(2-chlorophenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 65(Pt 8), o1944. [Link]

-

Wikipedia. o-Anisidine. [Link]

-

ResearchGate. Bromoacetyl Bromide | Request PDF. [Link]

-

ResearchGate. Comparison between experimental infrared spectrum of acetamide and.... [Link]

Sources

- 1. 32428-69-6 CAS MSDS (2-BROMO-N-(2-METHOXY-PHENYL)-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. benchchem.com [benchchem.com]

- 4. 2-(4-Bromophenyl)-N-(2-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. N-(2-Bromo-4-methoxyphenyl)acetamide | CAS#:79069-37-7 | Chemsrc [chemsrc.com]

An In-Depth Technical Guide to the Synthesis of 2-bromo-N-(2-methoxyphenyl)acetamide

This guide provides a comprehensive technical overview for the synthesis of 2-bromo-N-(2-methoxyphenyl)acetamide, a valuable building block in medicinal chemistry and drug development. The methodologies presented herein are curated to ensure scientific integrity, reproducibility, and a thorough understanding of the underlying chemical principles for researchers, scientists, and professionals in the field.

Introduction: The Significance of N-Aryl-α-haloacetamides

N-aryl-α-haloacetamides are a class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of more complex molecules. Their utility stems from the presence of two key reactive sites: the electrophilic carbonyl carbon of the amide and the carbon atom bearing a halogen, which is susceptible to nucleophilic substitution. This dual reactivity allows for a diverse range of chemical transformations, making them crucial precursors in the development of novel therapeutic agents and other functional materials. The target molecule, this compound, is of particular interest due to the electronic and steric influence of the methoxy group on the aromatic ring, which can modulate the biological activity and pharmacokinetic properties of its derivatives.

Synthesis Pathway: A Mechanistic Approach

The most direct and widely employed method for the synthesis of this compound is the N-acylation of 2-methoxyaniline with bromoacetyl bromide. This reaction proceeds via a nucleophilic acyl substitution mechanism.

Reaction Mechanism

The lone pair of electrons on the nitrogen atom of 2-methoxyaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of bromoacetyl bromide. This initial attack forms a tetrahedral intermediate. The intermediate then collapses, expelling the bromide ion as a leaving group and forming a protonated amide. A base, either an excess of the starting aniline or an added non-nucleophilic base, then deprotonates the nitrogen to yield the final product, this compound, and a bromide salt.

Caption: Mechanism of N-acylation for the synthesis of this compound.

Experimental Protocol

This protocol is a representative method and may require optimization based on laboratory conditions and reagent purity.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Purity |

| 2-Methoxyaniline | 123.15 | 5.0 g | 0.0406 | ≥98% |

| Bromoacetyl bromide | 201.86 | 8.6 g (4.3 mL) | 0.0426 | ≥98% |

| Dichloromethane (DCM) | 84.93 | 100 mL | - | Anhydrous |

| Saturated NaHCO₃ solution | - | 50 mL | - | - |

| Brine | - | 50 mL | - | - |

| Anhydrous MgSO₄ | 120.37 | 5 g | - | - |

Procedure

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-methoxyaniline (5.0 g, 0.0406 mol) in anhydrous dichloromethane (100 mL). Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

Addition of Acylating Agent: Slowly add bromoacetyl bromide (4.3 mL, 0.0426 mol) dropwise to the cooled solution over a period of 30 minutes with vigorous stirring. A white precipitate of the hydrobromide salt of the product may form.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes).

-

Work-up: Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of 50 mL of a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Drying: Wash the organic layer sequentially with 50 mL of water and 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to yield pure this compound as a solid.

Caption: Experimental workflow for the synthesis of this compound.

Safety Precautions

Bromoacetyl bromide is highly corrosive, lachrymatory, and reacts violently with water. [1][2][3][4][5] Handle this reagent with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed by various analytical techniques.

-

Melting Point: Determination of the melting point and comparison with literature values can indicate the purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, the methylene protons adjacent to the bromine and carbonyl groups, and the amide N-H proton.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon and the carbons of the aromatic ring.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretch, the C=O stretch of the amide, and the C-O stretch of the methoxy group.

-

Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound.

Applications in Drug Discovery and Development

While specific applications for this compound are not extensively documented in publicly available literature, its structural motif is present in a variety of biologically active molecules. As a reactive intermediate, it can be utilized in the synthesis of:

-

Heterocyclic compounds: The α-bromoamide functionality is a key precursor for the construction of various nitrogen- and sulfur-containing heterocycles, which are prevalent in many pharmaceutical agents.

-

Enzyme inhibitors: The electrophilic nature of the α-carbon makes it a target for nucleophilic residues in the active sites of enzymes, leading to the potential for irreversible inhibition.

-

Novel chemical libraries: This compound can be used as a scaffold to generate a diverse library of derivatives for high-throughput screening in drug discovery programs.

The synthesis of related acetamide derivatives has been shown to yield compounds with potential antioxidant and anti-inflammatory activities. This suggests that derivatives of this compound could also be explored for similar biological properties.

Conclusion

The synthesis of this compound via the N-acylation of 2-methoxyaniline with bromoacetyl bromide is a robust and efficient method for obtaining this versatile chemical intermediate. Adherence to the detailed experimental protocol and safety precautions outlined in this guide will enable researchers to safely and reliably produce this compound for further investigation in medicinal chemistry and drug development. The potential for this molecule to serve as a precursor to a wide range of biologically active compounds underscores its importance in the pursuit of novel therapeutics.

References

-

Loba Chemie. (n.d.). BROMOACETYL BROMIDE Safety Data Sheet. Retrieved from [Link]

Sources

IUPAC name for 2-bromo-N-(2-methoxyphenyl)acetamide

An In-depth Technical Guide: 2-bromo-N-(2-methoxyphenyl)acetamide

Abstract

This technical guide provides a comprehensive overview of this compound, a versatile bifunctional reagent crucial in modern organic and medicinal chemistry. The document details its physicochemical properties, outlines a robust and reproducible synthetic protocol via N-acylation, and provides a thorough guide to its spectroscopic characterization. Emphasis is placed on elucidating the underlying chemical principles and experimental rationale, reflecting field-proven insights. The guide explores the compound's reactivity, particularly its utility as a key intermediate for constructing more complex molecular architectures, and concludes with essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable building block in their synthetic endeavors.

Core Compound Identification and Properties

This compound is an aromatic α-haloamide. Its structure incorporates a reactive bromoacetyl group appended to a 2-methoxyaniline (o-anisidine) scaffold. This unique combination of a potent electrophilic alkylating agent (the α-bromo carbon) and a substituted aromatic ring makes it a valuable precursor in various synthetic applications, including the synthesis of heterocyclic systems and as a linker in the development of bioactive molecules.

The fundamental properties of the compound are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 32428-69-6 | [1][2] |

| Molecular Formula | C₉H₁₀BrNO₂ | [2] |

| Molecular Weight | 244.09 g/mol | [2][3] |

| Appearance | Solid (typically off-white to beige) | [2] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C |

Synthesis: N-Acylation of 2-Methoxyaniline

The most direct and efficient synthesis of this compound is achieved through the N-acylation of 2-methoxyaniline with a suitable bromoacetylating agent, such as bromoacetyl bromide or bromoacetyl chloride.[4][5] This reaction is a classic example of nucleophilic acyl substitution.

Reaction Mechanism and Rationale

The mechanism involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of 2-methoxyaniline onto the highly electrophilic carbonyl carbon of bromoacetyl bromide.[6] This forms a tetrahedral intermediate which subsequently collapses, expelling the bromide ion and a proton to yield the stable amide product and hydrogen bromide (HBr) as a byproduct.

Expertise Note: The choice of a non-nucleophilic base, such as pyridine or triethylamine, is critical. Its role is to scavenge the HBr generated during the reaction.[4] This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction. Furthermore, controlling the temperature, typically by starting at 0°C, is essential to manage the exothermic nature of the acylation and prevent potential side reactions.

Caption: Laboratory synthesis and purification workflow.

Procedure:

-

Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-methoxyaniline (1.0 eq) and dry pyridine (1.5 eq) in anhydrous dichloromethane.

-

Addition: Cool the solution to 0°C using an ice-water bath. Add bromoacetyl bromide (1.1 eq) dropwise via a syringe over 30 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: Stir the mixture at 0°C for an additional hour, then remove the ice bath and allow the reaction to proceed at room temperature for 4-6 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC).

-

Workup: Upon completion, dilute the reaction mixture with DCM and transfer to a separatory funnel. Wash sequentially with 1M HCl to remove excess pyridine, followed by saturated NaHCO₃ solution to neutralize any remaining acid, and finally with brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/hexanes, to yield the pure product.

Spectroscopic Characterization

Structural confirmation is unequivocally achieved through a combination of spectroscopic methods. The expected data provides a benchmark for validating the successful synthesis of the target molecule.

| Technique | Expected Signature Features |

| ¹H NMR | δ ~8.4 ppm (br s, 1H): Amide N-H proton. δ 6.9-8.3 ppm (m, 4H): Aromatic protons of the disubstituted ring. [7]δ ~4.0 ppm (s, 2H): Methylene protons (-CH₂-Br). δ ~3.9 ppm (s, 3H): Methoxy (-OCH₃) protons. [7] |

| ¹³C NMR | δ ~164 ppm: Amide carbonyl carbon (C=O). δ 110-150 ppm: Aromatic carbons. δ ~56 ppm: Methoxy carbon (-OCH₃). δ ~29 ppm: Methylene carbon (-CH₂-Br). |

| FT-IR (cm⁻¹) | ~3300-3200: N-H stretching. ~1670: Amide I band (C=O stretching). ~1540: Amide II band (N-H bending). ~1250: Aryl-O-CH₃ stretching. ~650: C-Br stretching. |

| Mass Spec (EI) | M⁺ at m/z 243/245: Molecular ion peak showing the characteristic ~1:1 isotopic pattern for bromine. Key Fragments: Loss of Br (m/z 164), loss of CH₂Br (m/z 150), and fragments corresponding to the 2-methoxyaniline moiety. |

Reactivity and Synthetic Applications

The primary utility of this compound lies in its role as a bifunctional electrophile. The α-bromo position is highly susceptible to nucleophilic substitution (Sₙ2), making it an excellent reagent for alkylating a wide range of nucleophiles.

Key Application: Intermediate in Heterocyclic Synthesis

This compound is a valuable precursor for synthesizing nitrogen- and oxygen-containing heterocycles, which are prominent scaffolds in pharmaceuticals. [8]A key transformation is its use in intramolecular cyclization reactions to form fused ring systems like benzoxazinones, often after a demethylation step.

However, its most straightforward application is as an alkylating agent to introduce the N-(2-methoxyphenyl)acetamido moiety onto a substrate.

Caption: Role as an electrophilic building block in Sₙ2 reactions.

Protocol: Alkylation of 4-Chlorothiophenol

This protocol demonstrates the use of this compound as an effective alkylating agent.

Materials:

-

This compound (1.0 eq)

-

4-Chlorothiophenol (1.0 eq)

-

Potassium carbonate (K₂CO₃, 1.5 eq)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask, dissolve 4-chlorothiophenol (1.0 eq) and this compound (1.0 eq) in DMF.

-

Add potassium carbonate (1.5 eq) to the mixture.

-

Stir the reaction at room temperature for 8-12 hours, monitoring by TLC.

-

Upon completion, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid by vacuum filtration, wash thoroughly with water, and dry.

-

Recrystallize from a suitable solvent if further purification is needed.

Trustworthiness Note: This protocol is self-validating. The formation of the thioether product can be easily confirmed by the disappearance of the thiol S-H peak in the IR spectrum and the appearance of new methylene proton signals adjacent to the sulfur atom in the ¹H NMR spectrum.

Safety and Handling

As an α-haloacetamide, this compound is a hazardous chemical and must be handled with appropriate precautions. It is classified as an irritant and is harmful if swallowed or inhaled. [9][10]As an alkylating agent, it should be treated as potentially toxic and mutagenic.

| Hazard Class | GHS Pictogram | Statement |

| Acute Toxicity | GHS07 | Harmful if swallowed, in contact with skin, or if inhaled. [9] |

| Irritation | GHS07 | Causes skin, eye, and respiratory irritation. [10] |

Mandatory Handling Procedures:

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors. [9]* Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield. [9]* Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from oxidizing agents. [1]For long-term stability, storage at 2-8°C under an inert atmosphere is recommended. [1]* Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a highly valuable and versatile intermediate for chemical synthesis. Its straightforward preparation, combined with the predictable reactivity of its α-bromoacetyl group, makes it an essential tool for researchers in drug discovery and materials science. The protocols and data presented in this guide provide a robust framework for its synthesis, characterization, and safe application, enabling scientists to confidently incorporate this powerful building block into their synthetic strategies.

References

- Filo. (2025). preparation of acetanilide from o-anisidine and acetic anhydride mechanism.

-

Chemsrc. N-(2-Bromo-4-methoxyphenyl)acetamide | CAS#:79069-37-7. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2-Bromoacetamide, 98%. [Link]

-

Zhang, H., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PMC - PubMed Central. [Link]

-

ChemBK. 2-BROMO-N-(2-METHOXY-PHENYL)-ACETAMIDE. [Link]

-

Studylib. N-Acetylation of Aniline: Lab Procedure & Mechanism. [Link]

Sources

- 1. 32428-69-6 CAS MSDS (2-BROMO-N-(2-METHOXY-PHENYL)-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. 2-BROMO-N-(2-METHOXY-PHENYL)-ACETAMIDE | CymitQuimica [cymitquimica.com]

- 3. chembk.com [chembk.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. studylib.net [studylib.net]

- 6. preparation of acetanilide from o-anisidine and acetic anhydride mechanis.. [askfilo.com]

- 7. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR spectrum [chemicalbook.com]

- 8. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. N-(2-Bromo-4-methoxyphenyl)acetamide | CAS#:79069-37-7 | Chemsrc [chemsrc.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-Depth Technical Guide to the Solubility of 2-bromo-N-(2-methoxyphenyl)acetamide for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of the solubility of 2-bromo-N-(2-methoxyphenyl)acetamide, a compound of interest in synthetic chemistry and drug discovery. In the absence of extensive empirical solubility data in publicly available literature, this document synthesizes foundational principles of solubility, predictive methodologies, and detailed experimental protocols to empower researchers in their formulation and development efforts. We will explore the theoretical underpinnings of solubility, provide a framework for its experimental determination, and discuss the critical role of analytical techniques in quantifying this fundamental physicochemical property.

Understanding the Molecular Profile of this compound

To comprehend the solubility characteristics of this compound, it is essential to first analyze its molecular structure and inherent physicochemical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO₂ | [1][2] |

| Molecular Weight | 244.09 g/mol | [1][2] |

| Appearance | Solid (predicted) | [1] |

| InChI Key | DMOPLFALZWOOTI-UHFFFAOYSA-N | [1] |

| Storage | Inert atmosphere, 2-8°C | [2] |

The structure reveals a combination of polar and non-polar features that will dictate its behavior in various solvents. The presence of an amide linkage and a methoxy group introduces polarity and the potential for hydrogen bonding, while the phenyl ring and the bromo substituent contribute to its lipophilicity.[3] The interplay of these functional groups is critical in determining the molecule's solubility profile.

The Theoretical Framework of Solubility: A "Like Dissolves Like" Perspective

The adage "like dissolves like" serves as a fundamental principle in predicting solubility. This concept is rooted in the intermolecular forces between the solute and the solvent. For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the formation of new, energetically favorable solute-solvent interactions.

The solubility of this compound in a given solvent will be governed by the following factors:

-

Polarity: The molecule possesses both polar (amide, methoxy ether) and non-polar (phenyl ring, alkyl chain) regions. Polar solvents will interact favorably with the polar moieties, while non-polar solvents will associate with the non-polar parts of the molecule.

-

Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). The oxygen of the methoxy group can also act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (e.g., alcohols, water) are likely to be more effective at solvating this molecule.

-

Dipole-Dipole Interactions: The polar bonds within the molecule will lead to a net dipole moment, allowing for dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: These forces will be the primary mode of interaction with non-polar, aprotic solvents.

Based on these principles, a qualitative prediction of solubility in various solvent classes can be made.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Low to Moderate | Capable of hydrogen bonding with the amide and methoxy groups, but the non-polar phenyl ring and bromo substituent may limit high solubility. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Can engage in dipole-dipole interactions and act as hydrogen bond acceptors, effectively solvating the polar regions of the molecule. |

| Non-Polar | Hexane, Toluene | Low | Primarily interact through weak van der Waals forces, which are unlikely to overcome the stronger intermolecular forces within the solid solute. |

| Chlorinated | Dichloromethane, Chloroform | Moderate | Intermediate polarity allows for some interaction with both polar and non-polar regions of the molecule. |

Predictive Approaches to Solubility: Bridging the Data Gap

In the absence of experimental data, computational and thermodynamic models offer a powerful alternative for estimating solubility.[4][5][6] These methods are increasingly utilized in early-stage drug development to prioritize compounds and guide formulation strategies.

Thermodynamic Models

Thermodynamic models such as the UNIFAC, NRTL-SAC, and PC-SAFT can predict solubility based on the molecular structure and thermodynamic properties of the solute and solvent.[4][5] These models consider the contributions of different functional groups to the overall activity coefficient of the solute in the solvent, providing a quantitative estimate of solubility. While a deep dive into the mathematics of these models is beyond the scope of this guide, researchers should be aware of their potential as predictive tools.

Quantitative Structure-Property Relationship (QSPR) and Machine Learning

QSPR models and machine learning algorithms can be trained on existing solubility databases to predict the solubility of new compounds.[7] These models identify correlations between molecular descriptors (e.g., molecular weight, polarity, hydrogen bonding capacity) and experimental solubility data to build predictive models.

Caption: Workflow for predicting solubility using computational models.

Experimental Determination of Solubility: The Shake-Flask Method

The "gold standard" for determining the equilibrium solubility of a compound is the shake-flask method.[8][9][10] This technique involves equilibrating an excess of the solid compound with a solvent of interest at a constant temperature until the solution is saturated.

Detailed Experimental Protocol

Materials:

-

This compound (purified, crystalline solid)

-

Selected solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Solvent Addition: Add a known volume of the chosen solvent to the vial.

-

Equilibration: Tightly seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[9]

-

Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the vial to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtered, saturated solution to a concentration within the linear range of the chosen analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry).

Caption: Step-by-step workflow of the shake-flask solubility determination method.

Analytical Quantification: HPLC and UV-Vis Spectroscopy

Accurate quantification of the dissolved solute is paramount for reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Visible (UV-Vis) spectrophotometry are two commonly employed techniques.[11][12]

HPLC-UV Method for Quantification

HPLC is a powerful technique for separating and quantifying components in a mixture.[11][13][14]

Protocol:

-

Instrument Setup:

-

HPLC system with a UV detector

-

C18 reversed-phase column

-

Mobile phase: A suitable mixture of an organic solvent (e.g., acetonitrile or methanol) and water, with or without a modifier like formic acid or trifluoroacetic acid to ensure good peak shape.

-

Set the UV detector to the wavelength of maximum absorbance (λmax) for this compound.

-

-

Calibration Curve:

-

Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations.

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration.

-

-

Sample Analysis:

-

Inject the diluted, filtered sample from the shake-flask experiment.

-

Determine the peak area of the analyte.

-

Use the calibration curve to calculate the concentration of the compound in the diluted sample.

-

-

Solubility Calculation:

-

Back-calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

UV-Vis Spectrophotometry for Quantification

For compounds with a strong chromophore, UV-Vis spectrophotometry offers a simpler and faster method for concentration determination.[12][15]

Protocol:

-

Determine λmax: Scan a dilute solution of this compound across the UV-Vis spectrum to identify the wavelength of maximum absorbance.

-

Calibration Curve:

-

Prepare a series of standard solutions of known concentrations.

-

Measure the absorbance of each standard at the λmax.

-

Plot a calibration curve of absorbance versus concentration (Beer-Lambert Law).

-

-

Sample Analysis:

-

Measure the absorbance of the diluted, filtered sample from the shake-flask experiment at the λmax.

-

-

Solubility Calculation:

-

Use the calibration curve to determine the concentration of the compound in the diluted sample and then calculate the solubility in the original saturated solution.

-

Purification and Solid-State Characterization: The Role of Recrystallization

The purity of the compound used for solubility determination is critical. Recrystallization is a common and effective technique for purifying solid organic compounds.[16][17] The choice of a suitable recrystallization solvent is guided by the principle that the compound should be highly soluble at elevated temperatures and poorly soluble at lower temperatures.

Advanced solid-state characterization techniques such as X-ray crystallography and Hirshfeld surface analysis can provide valuable insights into the crystal packing and intermolecular interactions of the solid form, which can influence its solubility and dissolution rate.[18][19][20][21]

Conclusion

References

-

Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds. PMC. [Link]

-

Shake Flask Method. Scribd. [Link]

-

Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide. PMC. [Link]

-

Shake Flask Method Summary. BioAssay Systems. [Link]

-

Synthesis, Crystal Structure, and Characterization of 2-Phenyl-N-(pyrazin-2-yl)Acetamide. Semantic Scholar. [Link]

-

Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega. [Link]

-

Recrystallization. Wikipedia. [Link]

-

The Crystal Structure of Rhombohedral Acetamide. Journal of the American Chemical Society. [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

-

Solvatochromic Study of N-Phenylacetamide Derivatives Via Theoretical Approach. International Journal of Scientific Research in Science and Technology. [Link]

-

Prediction of small-molecule pharmaceuticals solubility parameters using a thermodynamic SAFT-based equation of state. PubMed. [Link]

-

HPLC Testing and Analysis - Detailed Guide for Accurate Results. Torontech. [Link]

-

2-bromo-N-(4-methoxyphenyl)acetamide (29182-87-4). Chemchart. [Link]

-

HPLC Method Development Step by Step. YouTube. [Link]

-

Effects of the 3- and 4-methoxy and acetamide substituents and solvent environment on the electronic properties of N-substituted 1,8-naphthalimide derivatives. PubMed. [Link]

-

HPLC METHODOLOGY MANUAL. University of Notre Dame. [Link]

-

Predicting the solubility enhancement of amorphous drugs and related phenomena using basic thermodynamic principles and semi-empirical kinetic models. PubMed. [Link]

-

CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]

-

Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances. OUCI. [Link]

-

(PDF) Chemical derivatization methodologies for UV-visible spectrophotometric determination of pharmaceuticals. ResearchGate. [Link]

-

Acetamide, N-phenyl-. NIST WebBook. [Link]

-

UV/Vis Spectroscopy for DNA & Protein Analysis. Unchained Labs. [Link]

-

Solubility Behavior and Polymorphism of N-Acetyl-l-proline in 16 Individual Solvents from 283.15 to 323.15 K. ResearchGate. [Link]

-

Solubility measurement, correlation and mixing properties of thioacetamide in fifteen pure solvents. ResearchGate. [Link]

-

(PDF) Predicting the Thermodynamic Solubility and Stability of Co-crystals and Eutectics of Febuxostat by using a Thermodynamic Model involving Flory Huggins Interaction Parameter. ResearchGate. [Link]

-

Solubility of lignin and acetylated lignin in organic solvents. BioResources. [Link]

-

On the Reaction of N-Bromoacetamide with Olefins. Preparation and Chemistry of 2-Bromo-N-Bromoacetimidates, a New Class of Compounds. ResearchGate. [Link]

-

N-Acetyl Diazocine Derivatives via Cross-Coupling. Beilstein Archives. [Link]

-

Adamantane. Wikipedia. [Link]

-

Covalent Modifiers: A Chemical Perspective on the Reactivity of α,β-Unsaturated Carbonyls with Thiols via Hetero-Michael Addition Reactions. PMC. [Link]

-

UV/Vis, IR and 1H NMR spectrophotometric studies of some bisazo-dianil compounds based on bis-(hydroxy, formyl) phenylazo phenylene and anthranilic acid. PubMed. [Link]

-

Effect of lateral bromo substituent on the phase behavior of four-ring azo/ester/azo liquid crystalline materials. ResearchGate. [Link]

Sources

- 1. 2-BROMO-N-(2-METHOXY-PHENYL)-ACETAMIDE | CymitQuimica [cymitquimica.com]

- 2. 32428-69-6 CAS MSDS (2-BROMO-N-(2-METHOXY-PHENYL)-ACETAMIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. Effects of the 3- and 4-methoxy and acetamide substituents and solvent environment on the electronic properties of N-substituted 1,8-naphthalimide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prediction of small-molecule pharmaceuticals solubility parameters using a thermodynamic SAFT-based equation of state - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Application of Thermodynamic Models to Predict the Solubility of Biologically Active Substances [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. Predicting the solubility enhancement of amorphous drugs and related phenomena using basic thermodynamic principles and semi-empirical kinetic models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bioassaysys.com [bioassaysys.com]

- 9. enamine.net [enamine.net]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. torontech.com [torontech.com]

- 12. unchainedlabs.com [unchainedlabs.com]

- 13. m.youtube.com [m.youtube.com]

- 14. padproject.nd.edu [padproject.nd.edu]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis, crystal structure and Hirshfeld surface analysis of 2-(perfluorophenyl)acetamide in comparison with some related compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis, crystal structure and Hirshfeld surface analysis of 2-azido-N-(2,6-dimethylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Predicted ¹H NMR Spectrum of 2-bromo-N-(2-methoxyphenyl)acetamide

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly within drug discovery and development for the unambiguous structural elucidation of synthesized molecules. This guide provides an in-depth prediction and analysis of the proton (¹H) NMR spectrum for 2-bromo-N-(2-methoxyphenyl)acetamide, a compound featuring a complex interplay of functional groups that influence its spectral signature. By dissecting the molecular architecture, we will predict the chemical shift, multiplicity, and integration for each unique proton environment. This document serves as a predictive framework for researchers, enabling them to anticipate spectral features, confirm synthetic outcomes, and troubleshoot spectral assignments for this and structurally related molecules.

Part 1: The Central Role of ¹H NMR in Structural Verification

In the synthesis of novel chemical entities, confirmation of the target molecular structure is paramount. ¹H NMR spectroscopy provides a detailed "fingerprint" of a molecule by mapping the chemical environment of every proton. The three core pillars of a ¹H NMR spectrum are:

-

Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups "deshield" a proton, shifting its signal downfield (higher ppm), while electron-donating groups "shield" it, causing an upfield shift (lower ppm).[1][2]

-

Integration: The area under each signal is proportional to the number of protons generating that signal. This provides a quantitative ratio of the different types of protons in the molecule.

-

Spin-Spin Coupling (Splitting): The magnetic field of a proton is influenced by the spin states of adjacent, non-equivalent protons. This interaction, mediated through covalent bonds, splits a single resonance into a multiplet (e.g., doublet, triplet). The magnitude of this splitting, the coupling constant (J), is measured in Hertz (Hz) and provides crucial information about the connectivity of atoms.[3]

A meticulous analysis of these parameters allows for the complete assembly of a molecule's structure from its spectral data.

Part 2: Molecular Structure and Proton Environments

To predict the ¹H NMR spectrum, we must first deconstruct the molecule this compound into its constituent proton environments. The structure contains an N-acylated ortho-substituted anisole ring, presenting several distinct proton signals.

Figure 1: Structure of this compound with unique proton environments labeled Ha-Hg.

The seven distinct proton environments are:

-

Ha: The amide proton (-NH-).

-

Hb: The two methylene protons (-CH₂Br).

-

Hc: The three methoxy protons (-OCH₃).

-

Hd, He, Hf, Hg: The four protons on the aromatic ring.

The electronic character of the substituents dictates the chemical shifts of the aromatic protons. The methoxy (-OCH₃) group is a strong electron-donating group (EDG), which shields the ortho (He) and para (Hg) positions, shifting them upfield.[4] The acetamido (-NHCOCH₂Br) group is also activating and an ortho, para-director due to the nitrogen's lone pair donating into the ring.[5] However, the proximity of specific protons to the amide bond and methoxy group introduces further anisotropic effects that must be considered.

Part 3: In-Depth Prediction of the ¹H NMR Spectrum

Based on established principles of NMR spectroscopy and data from analogous structures, a detailed prediction for each proton signal is outlined below.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| Ha (NH) | 8.2 - 8.6 | Broad Singlet (br s) | N/A | 1H |

| Hd (H6) | 8.0 - 8.3 | Doublet of Doublets (dd) | Jortho ≈ 8.0 Hz, Jmeta ≈ 1.5 Hz | 1H |

| Hf (H4) | 7.0 - 7.2 | Triplet of Doublets (td) or Multiplet (m) | Jortho ≈ 8.0, 7.5 Hz, Jmeta ≈ 1.5 Hz | 1H |

| Hg (H5) | 7.0 - 7.2 | Triplet of Doublets (td) or Multiplet (m) | Jortho ≈ 8.0, 7.5 Hz | 1H |

| He (H3) | 6.9 - 7.0 | Doublet of Doublets (dd) | Jortho ≈ 8.0 Hz, Jmeta ≈ 1.5 Hz | 1H |

| Hb (CH₂Br) | 4.0 - 4.2 | Singlet (s) | N/A | 2H |

| Hc (OCH₃) | 3.8 - 3.9 | Singlet (s) | N/A | 3H |

Table 1: Predicted ¹H NMR Spectral Parameters for this compound.

Detailed Justification of Predictions:

-

Ha (Amide Proton, -NH-): Amide protons typically appear as broad signals in a downfield region (δ 7.5-9.5 ppm).[6] Their chemical shift is highly sensitive to solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad due to quadrupolar relaxation from the adjacent ¹⁴N nucleus and chemical exchange, which usually obscures any coupling to neighboring protons.[7] The spectrum of the parent compound, N-(2-methoxyphenyl)acetamide, shows this proton at a downfield shift of ~8.35 ppm.[8]

-

Hb (Methylene Protons, -CH₂Br): These protons are positioned alpha to two strong electron-withdrawing groups: a carbonyl and a bromine atom. A typical methylene group alpha to a carbonyl is found around δ 2.1-2.5 ppm. A methylene group attached to bromine is typically found around δ 3.4-3.6 ppm. The cumulative deshielding effect of both groups will place this signal significantly downfield, predicted here to be in the δ 4.0-4.2 ppm range. As there are no adjacent non-equivalent protons, the signal will be a singlet.

-

Hc (Methoxy Protons, -OCH₃): Protons of a methoxy group on an aromatic ring consistently appear as a sharp singlet around δ 3.8 ppm.[9] This is a highly characteristic signal. The spectrum for anisole shows this peak at ~3.75 ppm.[9]

-

Aromatic Protons (Hd, He, Hf, Hg): The aromatic region (δ 6.5-8.5 ppm) will be the most complex due to the ortho-disubstitution pattern.[10]

-

Hd (H6): This proton is ortho to the electron-donating -NHAc group but is significantly influenced by the anisotropic effect of the nearby amide carbonyl group and potential intramolecular hydrogen bonding with the amide proton. This combination of effects causes a strong downfield shift, making it the most deshielded of the aromatic protons.[11] It will be split by its ortho neighbor H5 (Jortho ≈ 7-9 Hz) and its meta neighbor H4 (Jmeta ≈ 1-3 Hz), resulting in a doublet of doublets (dd).[5][12]

-

He (H3): This proton is ortho to the strongly shielding -OCH₃ group, causing it to be the most upfield of the aromatic signals. It is split by its ortho neighbor H4 (Jortho ≈ 7-9 Hz) and potentially its meta neighbor H5 (Jmeta ≈ 1-3 Hz), also appearing as a doublet of doublets (dd).

-

Hf (H4) and Hg (H5): These two central protons will have chemical shifts between those of Hd and He. Each is coupled to two ortho neighbors, which would nominally produce a triplet if the coupling constants were identical. However, since the electronic environments are slightly different, they will likely appear as complex overlapping multiplets, often described as a triplet of doublets (td) or simply a multiplet (m).

-

Part 4: Standard Operating Protocol for ¹H NMR Spectrum Acquisition

To validate the predicted spectrum, adherence to a rigorous experimental protocol is essential. This ensures data quality and reproducibility.

Experimental Workflow

Figure 2: Standard workflow for acquiring a high-quality ¹H NMR spectrum.

Causality Behind Protocol Choices:

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for its inertness and minimal spectral overlap. However, for compounds with exchangeable protons like amides, Dimethyl sulfoxide-d₆ (DMSO-d₆) is often superior as it slows the exchange rate, resulting in a sharper -NH signal that may show coupling.

-

Spectrometer Frequency: A higher field strength (e.g., ≥400 MHz) is crucial for resolving complex multiplets, particularly in the crowded aromatic region. Higher fields increase the separation between signals (in Hz), simplifying the interpretation of second-order coupling effects.

-

Shimming: This process corrects for magnetic field inhomogeneities across the sample, leading to sharper lines and better resolution, which is critical for accurately measuring coupling constants.

Conclusion

The predictive analysis of the ¹H NMR spectrum for this compound reveals a series of distinct and interpretable signals. Key features include a downfield broad singlet for the amide proton, a singlet for the α-bromo methylene group, a characteristic methoxy singlet, and a complex, well-dispersed pattern of four protons in the aromatic region. This detailed in silico analysis provides a robust benchmark for scientists to confirm the successful synthesis and purity of this compound, demonstrating the predictive power of NMR spectroscopy as a cornerstone of chemical research and development.

References

-

University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Valiulin, R. A., et al. (2014). Computational and experimental evidence of through-space NMR spectroscopic J coupling of hydrogen atoms. Angewandte Chemie International Edition, 53(4), 1039-1043. Available from: [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Retrieved from [Link]

-

Gowda, B. T., et al. (2007). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Zeitschrift für Naturforschung A, 62(9-10), 543-549. Available from: [Link]

-

Jakobsche, C. E., et al. (2010). Dihydrogen contacts observed by through-space indirect NMR coupling. Chemical Science, 1(3), 333-336. Available from: [Link]

-

ChemHelper. (2023, May 15). NMR 5: Coupling Constants. YouTube. Retrieved from [Link]

-

University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

-

Chemistry with Caroline. (2021, October 6). How to Analyze Chemical Shift in the Aromatic Region (1H NMR). YouTube. Retrieved from [Link]

-

ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 1H NMR Chemical Shift Table. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

University of California, Davis. (n.d.). 1H NMR Chemical Shift ppm table. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. m.youtube.com [m.youtube.com]

- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. exact-sciences.tau.ac.il [exact-sciences.tau.ac.il]

- 8. N-(2-Methoxyphenyl)acetamide(93-26-5) 1H NMR [m.chemicalbook.com]

- 9. Anisole(100-66-3) 1H NMR spectrum [chemicalbook.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. researchgate.net [researchgate.net]

- 12. acdlabs.com [acdlabs.com]

2-bromo-N-(2-methoxyphenyl)acetamide mass spectrometry analysis

An In-depth Technical Guide to the Mass Spectrometry Analysis of 2-bromo-N-(2-methoxyphenyl)acetamide

Authored by: A Senior Application Scientist

Introduction

This compound is a chemical compound of significant interest within synthetic organic chemistry and pharmaceutical development. Its role as a versatile intermediate necessitates robust analytical methods for characterization, purity assessment, and quantification. Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, specificity, and structural elucidation capabilities. This guide provides an in-depth exploration of the mass spectrometric analysis of this compound, designed for researchers, scientists, and drug development professionals. We will delve into the core principles of ionization, fragmentation, and spectral interpretation, grounding our discussion in field-proven insights and established protocols.

The molecular structure, featuring a bromine atom, an amide linkage, and a methoxy-substituted aromatic ring, presents a unique and highly informative fragmentation pattern. Understanding this pattern is key to confirming the compound's identity and detecting potential impurities. This document will serve as a comprehensive resource, detailing experimental workflows from sample preparation to data analysis, and illustrating the causal logic behind key methodological choices.

Physicochemical Properties and Mass Spectrometric Profile

A foundational understanding of the analyte's properties is critical for designing an effective MS analysis.

-

Molecular Weight: 244.09 g/mol (Average); 242.989 Da (Monoisotopic)[1][4][5]

-

Key Structural Features:

-

An N-aryl acetamide core.

-

A bromine substituent, which is a critical isotopic marker.

-

A methoxyphenyl group.

-

The most telling feature for mass spectrometry is the presence of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. Consequently, any ion containing a bromine atom will appear as a pair of peaks (an isotopic doublet) separated by approximately 2 m/z units, with nearly equal intensity. This signature is a powerful diagnostic tool for identifying brominated compounds in a mass spectrum.

Ionization Techniques: Selecting the Right Tool for the Task

The choice of ionization method is paramount as it dictates the nature of the resulting mass spectrum—whether it is rich in fragment ions for structural detail or dominated by the molecular ion for molecular weight confirmation.[6]

Electron Ionization (EI)

-

Principle: A high-energy electron beam (typically 70 eV) bombards the analyte in the gas phase, causing the ejection of an electron to form a radical cation (M⁺•). This is a high-energy, "hard" ionization technique that imparts significant internal energy, leading to extensive and reproducible fragmentation.

-

Application: EI is the gold standard for structural elucidation and is typically coupled with Gas Chromatography (GC-MS). It allows for the creation of information-rich spectra that can be compared against established libraries like the NIST Mass Spectral Library.[7] Given the thermal stability of many haloacetamides, GC-MS with EI is a viable approach.[8]

-

Expected Outcome: A complex spectrum with a visible, albeit potentially weak, molecular ion peak (as an isotopic doublet at m/z 243/245) and numerous fragment ions that reveal the molecule's structure.

"Soft" Ionization Techniques for LC-MS

For analyses requiring coupling with Liquid Chromatography (LC), particularly for quantifying the analyte in complex mixtures, softer ionization techniques are preferred. These methods typically generate protonated molecules ([M+H]⁺) with minimal fragmentation.

-

Electrospray Ionization (ESI): ESI is suitable for polar molecules and involves creating a fine spray of charged droplets from which ions are desolvated. For N-aryl acetamides, ESI in positive ion mode will readily form the [M+H]⁺ adduct.[9][10]

-